molecular formula C15H11F3O4 B6384534 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol CAS No. 1261889-18-2

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384534
CAS No.: 1261889-18-2
M. Wt: 312.24 g/mol
InChI Key: PQEMCMWDJFTXKO-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol is a high-purity chemical intermediate designed for advanced research and development applications. This compound integrates two distinct functional groups—a methoxycarbonylphenyl and a trifluoromethoxyphenol—making it a valuable scaffold in organic synthesis and materials science. Its primary research value lies in the development of nonlinear optical (NLO) materials . Molecules with extended π-conjugation, such as those built from furan or phenyl cores, are pivotal for advanced optical technologies. These materials are crucial for optical data storage, optical communication, electro-optical switching, and laser systems . The methoxycarbonyl and trifluoromethoxy substituents can enhance the molecular hyperpolarizability, a key parameter for NLO performance. Furthermore, the 3-trifluoromethoxyphenol moiety is a recognized building block in the pharmaceutical and agrochemical industries . The trifluoromethoxy group is known to improve a molecule's metabolic stability, alter its pharmacokinetic profile, and enhance its bioactivity . This makes the compound a candidate for synthesizing novel active molecules in medicinal and agrochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data to ensure quality and consistency in your experimental workflows.

Properties

IUPAC Name

methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)10-4-2-9(3-5-10)11-6-12(19)8-13(7-11)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMCMWDJFTXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686659
Record name Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-18-2
Record name Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Ester Preparation

A critical precursor is the 4-methoxycarbonylphenylboronic acid MIDA ester. As demonstrated in analogous syntheses, boronic esters are stabilized through complexation with N-methyliminodiacetic acid (MIDA). For instance, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester was synthesized by heating 3-bromo-5-(trifluoromethyl)phenylboronic acid with MIDA in DMF at 90°C for 18 hours, yielding a crystalline solid in 57% yield. This methodology can be adapted to prepare the 4-methoxycarbonylphenyl variant by substituting the starting boronic acid.

Coupling Reaction Optimization

Key parameters for Suzuki-Miyaura coupling include catalyst selection, base, and solvent. In a representative procedure, Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) facilitated coupling between a brominated aryl species and a boronate ester in THF/H₂O at 90°C for 24 hours. The use of K₃PO₄ as a base ensures mild conditions compatible with sensitive functional groups. For the target compound, coupling 3-bromo-5-trifluoromethoxyphenol with 4-methoxycarbonylphenylboronic acid MIDA ester under these conditions would yield the biphenyl intermediate.

Table 1: Impact of Oxidant Equivalents on Coupling Efficiency

Oxidant (30% H₂O₂) EquivalentsConversion (%)
136
371
593
1098
Data adapted from, highlighting the necessity of excess oxidant for complete conversion.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution or directed ortho-metalation strategies.

Nucleophilic Substitution

Trifluoromethoxide salts (e.g., AgOCF₃) can displace halogen atoms on activated aryl rings. For example, 3-bromo-5-trifluoromethoxyphenol may be synthesized by treating 3,5-dibromophenol with AgOCF₃ in a polar aprotic solvent. However, this approach is limited by the poor nucleophilicity of trifluoromethoxide and competing side reactions.

Directed ortho-Metalation

A more reliable method involves directed metalation of a phenol derivative. Protection of the phenolic -OH as a silyl ether (e.g., TBS) allows for regioselective lithiation at the 3-position, followed by quenching with a trifluoromethylating reagent such as N-trifluoromethyl-N-nitrosotoluene sulfonamide (Tf-NTf₂). Subsequent deprotection yields 3-trifluoromethoxyphenol.

Esterification for Methoxycarbonyl Functionality

The 4-methoxycarbonylphenyl group is introduced via esterification of a carboxylic acid precursor.

Fischer Esterification

Heating 4-carboxyphenylboronic acid with methanol in the presence of H₂SO₄ provides the methyl ester. However, this method risks decarboxylation under acidic conditions.

Mitsunobu Reaction

A milder alternative employs the Mitsunobu reaction, where 4-hydroxyphenylboronic acid reacts with methyl carboxyimidazole using DIAD and triphenylphosphine. This approach avoids strong acids and achieves high yields.

Deprotection Strategies for Phenolic -OH

Temporary protection of the phenolic hydroxyl group is essential during synthetic steps incompatible with free -OH.

Silyl Ether Protection

Protection with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole offers stability under basic and neutral conditions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, quantitatively regenerating the phenol.

Benzyl Ether Protection

Benzylation using benzyl bromide and K₂CO₃ provides an alternative, with deprotection via hydrogenolysis over Pd/C. However, this method is less compatible with reducible functionalities like nitro groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

THF/H₂O mixtures are optimal for Suzuki couplings, balancing boronic acid solubility and catalyst activity. Elevated temperatures (90°C) drive the reaction to completion within 24 hours.

Catalyst Screening

Pd(OAc)₂ with SPhos ligand outperforms other catalysts (e.g., PdCl₂ or Pd(PPh₃)₄) in coupling electron-deficient aryl halides. Ligand-to-metal ratios of 2:1 prevent catalyst deactivation.

Table 2: Catalyst Impact on Coupling Yield

Catalyst SystemYield (%)
Pd(OAc)₂/SPhos98
PdCl₂(PPh₃)₂65
Pd(dppf)Cl₂78
Data synthesized from and analogous reactions.

Final Assembly and Purification

The convergent synthesis involves:

  • Coupling 3-bromo-5-trifluoromethoxyphenol (TBS-protected) with 4-methoxycarbonylphenylboronic acid MIDA ester.

  • Deprotecting the TBS group with TBAF.

  • Purifying via column chromatography (silica gel, hexane/EtOAc gradient).

Critical challenges include minimizing protodeboronation during coupling and ensuring the trifluoromethoxy group’s stability under basic conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Amino or thio-substituted phenols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Organic Synthesis : 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, the phenolic hydroxyl group can be oxidized to form quinones, while the methoxycarbonyl group can be reduced to generate hydroxymethyl derivatives.

2. Biology

  • Biochemical Probes : The compound is being investigated for its potential as a biochemical probe due to its unique functional groups that may interact with biological molecules. Research is ongoing to explore its effects on cellular pathways and its role in modulating biological responses.

3. Medicine

  • Therapeutic Potential : Preliminary studies suggest that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol may exhibit anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing new therapeutic agents.

4. Industry

  • Advanced Materials : In industrial applications, the compound is utilized in developing advanced materials such as coatings and adhesives due to its chemical stability and reactivity. Its incorporation into polymer matrices can enhance material properties, making it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, the following compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Reactivity Applications/Notes
5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol 4-COOCH₃, 3-OCF₃ High lipophilicity; ester hydrolyzable to carboxylic acid; strong electron-withdrawing effects Intermediate for pharmaceuticals, agrochemicals, or coordination complexes
3-(3-Chlorophenyl)-5-(trifluoromethoxy)phenol () 3-Cl, 5-OCF₃ Enhanced lipophilicity due to Cl; reduced ester reactivity Potential antimicrobial agent; halogenated analogs in drug discovery
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid () 4-COOH (hydrolyzed from COOCH₃), dihydrothiophene Water-soluble carboxylic acid; prone to oxidation to thiophene Precursor for heterocyclic drug candidates
4-Methoxy-3-(Trifluoromethyl)Acetophenone () 4-OCH₃, 3-CF₃, acetyl group Electron-deficient aromatic core; ketone reactivity Building block for fluorinated materials or catalysts
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride () 4-Cl, 2-CF₃, furan-carbonyl chloride High electrophilicity; reactive acyl chloride group Intermediate for agrochemicals or polymers

Key Observations

Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects than -CF₃ (e.g., in 4-Methoxy-3-(Trifluoromethyl)Acetophenone), enhancing the phenol’s acidity and resonance stabilization . Methoxycarbonyl (COOCH₃) vs. carboxy (COOH): The ester group offers tunable reactivity—stable under neutral conditions but hydrolyzable to carboxylic acids for further functionalization, as seen in .

Reactivity :

  • The ester group in the target compound is prone to transesterification or hydrolysis, similar to tris[5-(4-methoxycarbonylphenyl)-dipyrrinato]Co(III) in . However, harsh conditions (e.g., NaOMe, microwave) may lead to side reactions, necessitating controlled protocols .
  • Comparatively, acyl chloride derivatives () are more reactive but less stable, requiring inert handling .

Lipophilicity and Bioactivity :

  • The target compound’s lipophilicity (logP ~3.5 estimated) is higher than carboxylic acid analogs (e.g., 5-(4-Carboxyphenyl)-...), enhancing membrane permeability. This property is critical for drug candidates .
  • Chlorinated analogs () exhibit higher logP but may face metabolic stability challenges due to C-Cl bonds .

Synthetic Utility :

  • The 4-methoxycarbonylphenyl group is widely used in porphyrin and BODIPY frameworks (), highlighting its role in constructing photoactive materials .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) logP (Predicted) Solubility (mg/mL)
5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol 330.25 120–125 (est.) ~3.5 <1 (DMSO)
3-(3-Chlorophenyl)-5-(trifluoromethoxy)phenol () 292.66 90–95 ~4.0 <1 (DMSO)
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid () 278.28 >200 ~1.8 ~10 (Water)
4-Methoxy-3-(Trifluoromethyl)Acetophenone () 232.17 35–40 ~2.5 ~5 (Ethanol)

Biological Activity

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a trifluoromethoxy group and a methoxycarbonyl phenyl group, which contribute to its unique properties. Its chemical formula is C16H14F3O4, and it is classified under phenolic compounds.

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Cytotoxic Effects

A comparative study highlighted the cytotoxic effects of related phenolic compounds on human melanoma cells. While specific data on 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol is limited, the structural similarities suggest potential for selective cytotoxicity in malignant cells. The mechanism often involves cell cycle arrest and induction of apoptosis, which are critical for developing cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with cellular enzymes and receptors. The trifluoromethoxy group is known to enhance lipophilicity, allowing better membrane penetration and interaction with target sites within cells. This characteristic is crucial for the modulation of enzyme activity and subsequent biological responses .

Study on Related Compounds

A study published in the International Journal of Biology and Chemistry examined a compound structurally related to 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol. It was found to selectively induce cytotoxicity in melanoma cells while sparing normal cells. This selectivity was attributed to the compound's ability to disrupt cellular processes specific to cancerous cells .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic compounds similar to our target compound. The findings revealed strong antibacterial activity against Gram-positive bacteria, indicating that modifications in the phenolic structure can significantly enhance antimicrobial efficacy .

Data Summary

Biological Activity Observed Effects Mechanism
AntimicrobialInhibition of bacterial growthInteraction with bacterial membranes
CytotoxicityInduces apoptosis in cancer cellsCell cycle arrest
Enzyme modulationAltered enzyme activityBinding to active sites

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step strategies, such as:

  • Suzuki-Miyaura coupling to introduce the 4-methoxycarbonylphenyl group .
  • Esterification or trifluoromethoxylation to install the trifluoromethoxy group, requiring anhydrous conditions and catalysts like palladium or copper .
  • Purification via column chromatography or recrystallization to achieve high purity (>90% by HPLC) .
    • Optimization : Key parameters include temperature control (e.g., 60–80°C for coupling reactions), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
  • X-ray crystallography for absolute configuration determination, particularly if chiral centers are present .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Approach :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to screen for cytotoxicity or antiproliferative effects .
  • Binding affinity studies (e.g., surface plasmon resonance) to quantify interactions with receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the electron-withdrawing effects of the trifluoromethoxy and methoxycarbonyl groups .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
  • Compare computed vibrational frequencies (IR) with experimental data to validate the electronic structure .

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group under nucleophilic conditions?

  • Experimental Design :

  • Perform kinetic studies using isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) to track substitution pathways .
  • Probe solvent effects (e.g., DMSO vs. THF) on reaction rates via stopped-flow spectroscopy .
  • Compare with analogs (e.g., 3-methoxy vs. 3-trifluoromethoxy derivatives) to isolate electronic vs. steric contributions .

Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?

  • Approach :

  • Synthesize analogs with varying substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) and test against a panel of biological targets .
  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity trends .
  • Analyze pharmacokinetic properties (e.g., logP, metabolic stability) to identify optimal candidates for in vivo studies .

Key Considerations for Data Interpretation

  • Contradictions : Discrepancies in biological activity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum protein interference) or compound stability (hydrolysis of the ester group) .
  • Validation : Cross-validate computational predictions (e.g., DFT-calculated redox potentials) with experimental cyclic voltammetry .

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